molecular formula C5H3ClFN B073461 3-Chloro-2-fluoropyridine CAS No. 1480-64-4

3-Chloro-2-fluoropyridine

Cat. No. B073461
CAS RN: 1480-64-4
M. Wt: 131.53 g/mol
InChI Key: IHGMHTQDGNVKTA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-Chloro-2-fluoropyridine, such as 2-amidomethylated pyridines, has been explored using various methods. For instance, Papaioannou et al. (2020) investigated the synthesis of these compounds from 4-chloro-3-fluoropyridine, employing techniques like kinetic deprotonation and Minisci-type reactions (Papaioannou et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds closely related to 3-Chloro-2-fluoropyridine, such as copper(II) complexes of 2-amino-5-chloro-3-fluoropyridine, has been studied using single-crystal X-ray diffraction. These studies reveal insights into their crystalline structures and molecular arrangements (Solomon et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving compounds like 3-Chloro-2-fluoropyridine often exhibit unique selectivity. For example, Stroup et al. (2007) described the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine, highlighting the specificity of reactions under different conditions (Stroup et al., 2007).

Physical Properties Analysis

The physical properties of pyridine derivatives, including those similar to 3-Chloro-2-fluoropyridine, are often influenced by their molecular structures. Boopalachandran and Laane (2012) conducted studies on 2-chloro- and 3-chloropyridine, providing insights into their vibrational spectra and molecular structures, which can be correlated to the physical properties of 3-Chloro-2-fluoropyridine (Boopalachandran & Laane, 2012).

Chemical Properties Analysis

The chemical properties of pyridine derivatives are significantly affected by factors like solvent effects, as explored by Bilkan (2018). This study on 3-fluoro-, 3-chloro-, and 3-bromopyridine in various solvents provides valuable information on how solvent polarity influences the chemical properties of these compounds, applicable to 3-Chloro-2-fluoropyridine (Bilkan, 2018).

Scientific Research Applications

  • Pharmaceutical Synthesis

    • Results/Outcomes : Successful synthesis of novel pharmaceutical compounds with potential therapeutic applications .
  • Herbicide and Insecticide Development

    • Results/Outcomes : Improved pest control and weed management in agriculture .
  • Fluorination Reactions

    • Results/Outcomes : Formation of 2-fluoropyridine derivatives, which find applications in various fields .
  • Organic Building Block

    • Results/Outcomes : Enables the synthesis of complex organic structures for further investigation .
  • Fluorinated Ligands in Coordination Chemistry

    • Results/Outcomes : Exploration of novel coordination chemistry and potential applications in catalysis or materials science .
  • Materials Science

    • Results/Outcomes : Enhanced material properties, such as hydrophobicity or chemical resistance .

Safety And Hazards

3-Chloro-2-fluoropyridine is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, spray, and to avoid contact with skin and eyes .

Future Directions

3-Chloro-2-fluoropyridine is used as a reactant in the synthesis of several compounds with therapeutic potential . It is a useful intermediate for pharmaceutical and organic synthesis . The interest towards development of fluorinated chemicals has been steadily increased .

properties

IUPAC Name

3-chloro-2-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClFN/c6-4-2-1-3-8-5(4)7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHGMHTQDGNVKTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376479
Record name 3-Chloro-2-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-fluoropyridine

CAS RN

1480-64-4
Record name 3-Chloro-2-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-2-fluoropyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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